(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
CAS No.: 154229-26-2
VCID: VC21338821
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one is a synthetic steroid compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a pyridinyl substituent at the 17-position and a double bond between the 16 and 17 positions of the steroid backbone, which enhances its biological activity and specificity . Biological Activity and Applications(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one is primarily studied for its interaction with steroid hormone receptors. Its unique structure allows it to bind to these receptors, influencing various biological pathways. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth in preclinical studies, suggesting potential applications in cancer therapy . 4.1. Mechanism of ActionThe mechanism of action of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one involves its interaction with steroid hormone receptors. This interaction can modulate signaling pathways, potentially leading to therapeutic effects . 4.2. Analytical TechniquesCharacterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds. These methods provide detailed structural information and help in the quality control of the compound. 4.3. Potential Applications |
---|---|
CAS No. | 154229-26-2 |
Product Name | (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one |
Molecular Formula | C24H31NO |
Molecular Weight | 349.5 g/mol |
IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1 |
Standard InChIKey | FKNZCFYWNHCQGE-IRMBCWQZSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Canonical SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Appearance | White Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (5α)-17-(3-Pyridinyl)androst-16-en-3-one; Abiraterone Impurity 2 |
PubChem Compound | 11725391 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume